Potassium ionophore IV
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Overview
Description
Potassium ionophore IV is a chemical compound known for its ability to selectively bind and transport potassium ions across lipid membranes. This property makes it particularly useful in the construction of ion-selective electrodes, which are widely used in various analytical applications. This compound is commercially available and has been extensively studied for its high selectivity towards potassium ions over other cations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium ionophore IV can be synthesized through a series of organic reactions involving macrocyclic compounds. One common method involves the use of calixarene derivatives, which are modified with cation-complexing functional groups such as esters and amides. The synthesis typically involves the formation of a macrocyclic ring structure that can selectively bind potassium ions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the purification of the final product to ensure high selectivity and purity. The industrial production methods are designed to be cost-effective and scalable, allowing for the widespread availability of the compound .
Chemical Reactions Analysis
Types of Reactions
Potassium ionophore IV primarily undergoes complexation reactions with potassium ions. These reactions involve the formation of a stable complex between the ionophore and the potassium ion, facilitated by the oxygen atoms in the ring structure of the ionophore .
Common Reagents and Conditions
The complexation reactions typically occur in the presence of a suitable solvent, such as an organic solvent that can dissolve both the ionophore and the potassium salt. The reaction conditions are usually mild, with room temperature being sufficient for the formation of the complex .
Major Products Formed
The major product formed from the reaction of this compound with potassium ions is a stable potassium-ionophore complex. This complex is highly selective for potassium ions and can be used in various analytical applications .
Scientific Research Applications
Potassium ionophore IV has a wide range of scientific research applications, including:
Mechanism of Action
Potassium ionophore IV functions by selectively binding to potassium ions through its macrocyclic ring structure, which contains oxygen atoms that coordinate with the potassium ion. This binding facilitates the transport of potassium ions across lipid membranes, making it useful in ion-selective electrodes. The ionophore acts as a carrier, allowing potassium ions to move through the hydrophobic environment of the membrane .
Comparison with Similar Compounds
Potassium ionophore IV is unique in its high selectivity for potassium ions compared to other ionophores. Similar compounds include:
- Calix 4arene derivatives : These compounds have similar macrocyclic structures but may vary in their selectivity for different cations .
- Crown ethers : Known for their ability to bind various cations, including potassium, but with different selectivity and binding affinities .
Valinomycin: Another potassium-selective ionophore, but with different structural features and selectivity profiles.
This compound stands out due to its specific ring structure and the presence of oxygen atoms, which contribute to its high selectivity for potassium ions .
Properties
Molecular Formula |
C70H100O14 |
---|---|
Molecular Weight |
1165.5 g/mol |
IUPAC Name |
tert-butyl 2-[[5,13,19,27-tetratert-butyl-30,31,32-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-9,23-dioxapentacyclo[23.3.1.13,7.111,15.117,21]dotriaconta-1(29),3(32),4,6,11,13,15(31),17(30),18,20,25,27-dodecaen-29-yl]oxy]acetate |
InChI |
InChI=1S/C70H100O14/c1-63(2,3)51-27-43-25-44-28-52(64(4,5)6)33-49(60(44)78-40-56(72)82-68(16,17)18)37-76-38-50-34-54(66(10,11)12)30-46(62(50)80-42-58(74)84-70(22,23)24)26-45-29-53(65(7,8)9)32-48(61(45)79-41-57(73)83-69(19,20)21)36-75-35-47(31-51)59(43)77-39-55(71)81-67(13,14)15/h27-34H,25-26,35-42H2,1-24H3 |
InChI Key |
WLACWAFEBWBXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)COCC3=CC(=CC(=C3OCC(=O)OC(C)(C)C)CC4=C(C(=CC(=C4)C(C)(C)C)COCC5=CC(=CC(=C5OCC(=O)OC(C)(C)C)C2)C(C)(C)C)OCC(=O)OC(C)(C)C)C(C)(C)C)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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